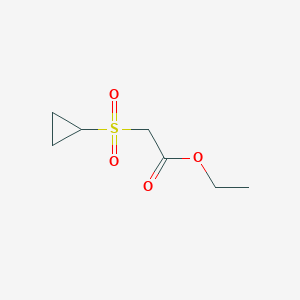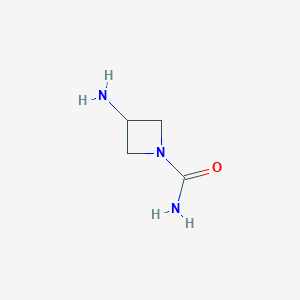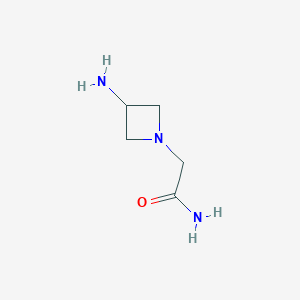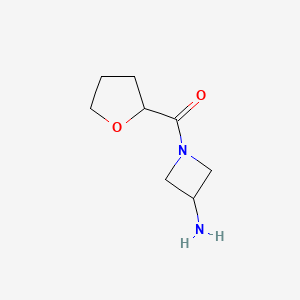
1-(2-氯-4-氟苯甲酰)氮杂环丁-3-胺
描述
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine, also known as 1-CFBA, is an azetidin-3-amine derivative. It is a synthetically derived compound that is used in scientific research applications. It has been used in a variety of studies, including those related to its biochemical and physiological effects, and its use in laboratory experiments.
科学研究应用
抗菌活性
1-(2-氯-4-氟苯甲酰)氮杂环丁-3-胺衍生物在抗菌研究领域显示出巨大的前景。研究证明了各种氮杂环酮衍生物的合成和评估作为潜在抗菌剂。这些化合物已针对多种细菌和真菌菌株进行了测试,展示了它们作为有效抗菌剂的能力。例如,合成的氮杂环酮衍生物对伤寒沙门氏菌、黑曲霉和白色念珠菌等病原体表现出显着的活性,表明它们在治疗由这些生物引起的感染中具有潜在用途 (Lokh, Wala, & Patel, 2013); (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007)。
药理学评价
在药理学领域,已经合成并评估了某些包含苯并噻唑的氮杂环-2-酮和噻唑烷-4-酮的抗炎、镇痛、中枢神经系统抑制和骨骼肌松弛活性。这些研究表明了氮杂环-3-胺衍生物的广泛药理学应用,突出了它们在开发新治疗剂中的潜力 (Gurupadayya, Gopal, Padmashali, & Manohara, 2008)。
合成和抗菌效力评估
进一步的研究涉及席夫碱、氮杂环酮和噻唑烷酮的合成,然后评估它们的体外抗菌活性。这些化合物显示出不同程度的抗菌效力,提供了对其有效性起作用的构效关系的见解。这种方法有助于理解氮杂环-3-胺核心上的不同取代基如何影响抗菌活性,指导更有效的抗菌剂的设计 (Mistry, Desai, & Desai, 2016)。
抗菌和抗癌潜力
合成 3-氯-1-(4a,10b-二氮杂菲-2-基)-4-苯基氮杂环-2-酮并探索其抗炎活性的新方法展示了氮杂环-3-胺衍生物的多功能性。这些化合物不仅具有抗炎特性,还具有抗癌应用的潜力,为癌症治疗的研究开辟了新的途径 (Sharma, Maheshwari, & Bindal, 2013)。
作用机制
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their ubiquity in natural products and importance in medicinal chemistry .
Mode of Action
Azetidines are known to undergo nucleophilic attack by amines, followed by deprotonation and leaving group removal . In the context of benzene derivatives, this two-step mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .
Biochemical Pathways
Azetidines have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They have potential in peptidomimetic and nucleic acid chemistry .
Pharmacokinetics
The inherent rigidity of spirocyclic compounds, a class to which this compound belongs, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Result of Action
Azetidines and their derivatives have been found to exhibit a variety of activities, including antimicrobial and antifungal activities .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
生化分析
Biochemical Properties
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the inhibition or activation of these enzymes, which can lead to downstream effects on cellular processes. The compound’s ability to form stable complexes with these biomolecules is crucial for its biochemical activity .
Cellular Effects
The effects of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, thereby affecting pathways such as the MAPK/ERK pathway. Additionally, it can influence the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain kinases by binding to their active sites, preventing substrate access. This inhibition can result in altered cellular signaling and gene expression. Furthermore, the compound can induce changes in the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can be observed. These effects may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The interaction with these metabolic enzymes is crucial for the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular cellular compartments, influencing its accumulation and activity. The distribution within tissues can also affect the compound’s therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism. The precise localization within the cell can determine the compound’s specific biological effects .
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-3-6(12)1-2-8(9)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPIHVDNAEVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)


![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)
![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)


